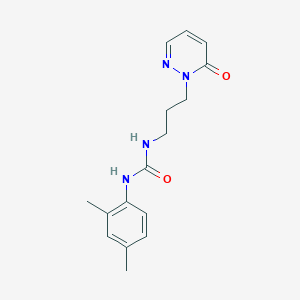![molecular formula C17H21FN4 B2764123 4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine CAS No. 2415517-65-4](/img/structure/B2764123.png)
4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2,3-dimethylphenyl group and a pyrimidine ring substituted with fluorine and methyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2,3-dimethylphenylamine with ethylene glycol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃).
Substitution on the Piperazine Ring: The intermediate piperazine is then reacted with 5-fluoro-6-methylpyrimidine under basic conditions, often using sodium hydride (NaH) or potassium carbonate (K₂CO₃) as the base, to introduce the pyrimidine moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce any reducible functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted pyrimidine ring, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂, Pd/C, mild temperatures and pressures.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
科学的研究の応用
4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing cellular responses and physiological effects.
類似化合物との比較
Similar Compounds
- 4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine
- 4-[4-(2,3-Dimethoxyphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine
- 4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-5-chloro-6-methylpyrimidine
Uniqueness
Compared to similar compounds, 4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2,3-dimethylphenyl group and the fluorine atom on the pyrimidine ring may confer distinct pharmacological properties, making it a valuable compound for research and development in various fields.
特性
IUPAC Name |
4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4/c1-12-5-4-6-15(13(12)2)21-7-9-22(10-8-21)17-16(18)14(3)19-11-20-17/h4-6,11H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBHSTXDULLJBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=NC(=C3F)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Fluoro-2-methyl-3-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2764040.png)
![trans-7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B2764041.png)

![3,4-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2764043.png)

![Tert-butyl N-(2-hydroxyethyl)-N-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]carbamate](/img/structure/B2764047.png)
![1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2764051.png)
![(6-Chloro-8-methylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B2764052.png)


![3-Cyclopropyl-6-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2764057.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2764061.png)
![(3,5-bis(trifluoromethyl)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2764063.png)
